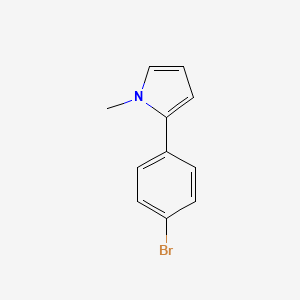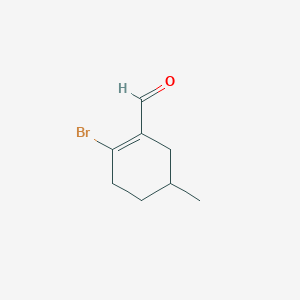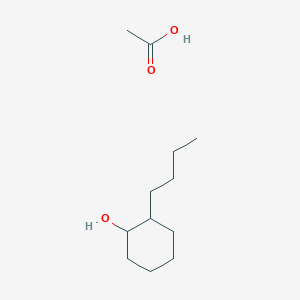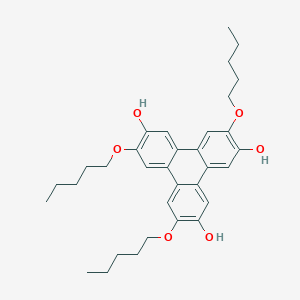
2-(4-Bromophenyl)-1-methyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(4-bromophenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a methyl group at the nitrogen atom and a bromophenyl group at the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(4-bromophenyl)-1H-pyrrole typically involves the reaction of 4-bromobenzaldehyde with 2-methylpyrrole under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 1-Methyl-2-(4-bromophenyl)-1H-pyrrole can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-(4-bromophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and sulfuric acid are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Nucleophilic Substitution: Nucleophiles like hydroxide ions, amines, or thiols.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, oxidized products, and various substituted pyrroles depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-2-(4-bromophenyl)-1H-pyrrole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-(4-bromophenyl)-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group enhances the compound’s binding affinity to these targets, while the pyrrole ring facilitates electron delocalization, contributing to its overall reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1H-pyrrole: Lacks the bromophenyl group, resulting in different reactivity and applications.
1-Methyl-2-phenyl-1H-pyrrole: Similar structure but without the bromine atom, leading to variations in chemical behavior.
4-Bromo-1H-pyrrole: Contains the bromine atom but lacks the methyl group, affecting its overall properties.
Uniqueness
1-Methyl-2-(4-bromophenyl)-1H-pyrrole is unique due to the presence of both the methyl and bromophenyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various synthetic and research applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
253668-84-7 |
|---|---|
Formule moléculaire |
C11H10BrN |
Poids moléculaire |
236.11 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-1-methylpyrrole |
InChI |
InChI=1S/C11H10BrN/c1-13-8-2-3-11(13)9-4-6-10(12)7-5-9/h2-8H,1H3 |
Clé InChI |
LXYWXDAAPFEKJV-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[[(2R)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid](/img/structure/B14259068.png)
![Diethyl [(4-bromothiophen-2-yl)methyl]phosphonate](/img/structure/B14259070.png)
![Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, 2-ethylhexyl ester](/img/structure/B14259074.png)

![7-Azabicyclo[4.1.0]heptane, 7-(2-methylphenyl)-](/img/structure/B14259078.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]-](/img/structure/B14259081.png)
![3-Fluoro-2'-(methylsulfanyl)[1,1'-biphenyl]-4-amine](/img/structure/B14259088.png)
![N-{4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14259107.png)
![N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N'-octadecylurea](/img/structure/B14259108.png)

![2,2'-[1,4-Phenylenebis(methyleneselanyl)]dipyridine](/img/structure/B14259120.png)


![N~2~-[(4-Aminophenyl)methyl]-N~4~,N~6~-dibutyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14259136.png)
